2-Cyclopentylamino-5-methyl-3-nitropyridine
Overview
Description
Preparation Methods
The synthesis of 2-Cyclopentylamino-5-methyl-3-nitropyridine involves several steps. One common synthetic route includes the reaction of 2-amino-5-methylpyridine with cyclopentylamine, followed by nitration to introduce the nitro group at the 3-position of the pyridine ring . The reaction conditions typically involve the use of strong acids and nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-Cyclopentylamino-5-methyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as peracids.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, peracids, and strong acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
Scientific Research Applications
2-Cyclopentylamino-5-methyl-3-nitropyridine has several scientific research applications:
Biochemistry: The compound is used to study the role of PKG in various biochemical pathways, including muscle relaxation and platelet aggregation.
Environmental Chemistry: Its environmental impact is assessed, particularly its breakdown products and their effects on ecosystems.
Analytical Chemistry: It is used as a reference standard in analytical procedures to ensure accuracy in chemical analysis.
Cardiovascular Research: The compound is studied for its effects on cardiovascular function, particularly in the regulation of blood pressure and heart rate.
Mechanism of Action
The mechanism of action of 2-Cyclopentylamino-5-methyl-3-nitropyridine involves its role as an inhibitor of cyclic GMP-dependent protein kinase (PKG). By inhibiting PKG, the compound alters various cellular signaling pathways, leading to changes in cellular functions such as muscle relaxation and platelet aggregation. The molecular targets include PKG and its substrates, which are involved in these pathways.
Comparison with Similar Compounds
2-Cyclopentylamino-5-methyl-3-nitropyridine can be compared with other similar compounds, such as:
5-Bromo-2-cyclohexylamino-3-nitropyridine: Similar in structure but with a bromine atom instead of a methyl group.
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine: Contains a methoxybenzyl group instead of a cyclopentyl group.
2-(5-Bromo-3-nitropyridin-2-ylamino)ethanol: Contains an ethanol group instead of a cyclopentyl group.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
N-cyclopentyl-5-methyl-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-6-10(14(15)16)11(12-7-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYBBSUGKSEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC2CCCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674460 | |
Record name | N-Cyclopentyl-5-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-29-7 | |
Record name | N-Cyclopentyl-5-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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